molecular formula C9H6BrNO2S B1525337 4-(5-Bromothiazol-2-yloxy)phenol CAS No. 904961-21-3

4-(5-Bromothiazol-2-yloxy)phenol

Cat. No.: B1525337
CAS No.: 904961-21-3
M. Wt: 272.12 g/mol
InChI Key: OETQLDVRDGHJRN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(5-Bromothiazol-2-yloxy)phenol typically involves the reaction of hydroquinone with 2,5-dibromothiazole in the presence of potassium carbonate in dimethylformamide (DMF). This mixture is heated in a microwave oven at 180°C. The organic phase is then washed with brine, dried with magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography on a silica gel column using ethyl acetate/hexane (1/2) as the eluent .

Chemical Reactions Analysis

4-(5-Bromothiazol-2-yloxy)phenol undergoes several types of chemical reactions, including:

Common reagents used in these reactions include bromine, chlorine, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(5-Bromothiazol-2-yloxy)phenol has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

4-(5-Bromothiazol-2-yloxy)phenol can be compared with other phenolic and thiazole-containing compounds. Similar compounds include:

The uniqueness of this compound lies in its specific combination of a bromothiazole moiety with a phenolic group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-[(5-bromo-1,3-thiazol-2-yl)oxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S/c10-8-5-11-9(14-8)13-7-3-1-6(12)2-4-7/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETQLDVRDGHJRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=NC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80699178
Record name 4-[(5-Bromo-1,3-thiazol-2-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80699178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904961-21-3
Record name 4-[(5-Bromo-1,3-thiazol-2-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80699178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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